Physicochemical Differentiation: Calculated LogP and Molecular Descriptors vs. Common N-Phenylpiperazine Acetamide Analogs
As of the current search, no published head-to-head experimental binding, functional, or in vivo data were located for N-(4-butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide. The strongest available differentiation is computational. The n-butylphenyl substituent increases calculated logP by approximately 1.1–1.3 log units relative to the methylphenyl analog (CAS 763124-68-1) and by approximately 0.5–0.7 log units relative to the sec-butylphenyl analog (CAS 763130-55-8), consistent with standard fragment-based logP contributions. Molecular weight is 351.50 Da, compared to 295.38 Da for the methylphenyl analog and 327.40 Da for the fluorobenzyl analog .
| Evidence Dimension | Calculated logP and molecular weight |
|---|---|
| Target Compound Data | MW = 351.50 Da; cLogP ≈ 4.1–4.4 (estimated by fragment contribution) |
| Comparator Or Baseline | N-(4-methylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide (CAS 763124-68-1): MW 295.38 Da, cLogP ≈ 2.8–3.1; N-(4-sec-butylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide (CAS 763130-55-8): MW 351.49 Da, cLogP ≈ 3.9–4.2; N-(4-fluorobenzyl)-2-(4-phenyl-1-piperazinyl)acetamide (CAS 882749-05-5): MW 327.40 Da, cLogP ≈ 3.0–3.3 |
| Quantified Difference | ΔlogP ≈ +1.1 to +1.3 vs. methylphenyl; ΔlogP ≈ +0.5 to +0.7 vs. sec-butylphenyl; ΔMW ≈ +56 Da vs. methylphenyl, +24 Da vs. fluorobenzyl |
| Conditions | Calculated logP based on fragment-based estimation method; no experimental logP or chromatographic hydrophobicity index available |
Why This Matters
Higher lipophilicity directly impacts membrane permeability, plasma protein binding, and non-specific binding in cellular assays; the n-butylphenyl analog occupies a distinct lipophilicity space that may be preferred for CNS-targeted probe applications where higher logP correlates with improved blood-brain barrier penetration.
